VEGFR2 Potency: Moderate vs. High-Affinity Inhibitors
SU5214 inhibits VEGFR2 (FLK-1) with an IC50 of 14.8 µM in cell-free assays, representing significantly lower potency than both first-generation indolinone analogs like SU5402 and clinically approved multi-kinase inhibitors . This moderate potency is a critical differentiator. For instance, SU5402 inhibits VEGFR2 with an IC50 of 0.02 µM (a ~740-fold increase in potency), while the clinical agent Sunitinib achieves an IC50 of 0.08 µM (~185-fold more potent) . This data positions SU5214 not as a high-potency lead for drug development, but as a valuable research tool for investigating the functional consequences of partial or moderate VEGFR2 blockade, or as a weaker control in dose-response studies [1].
| Evidence Dimension | VEGFR2 (FLK-1) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 14.8 µM |
| Comparator Or Baseline | SU5402: 0.02 µM; Sunitinib: 0.08 µM |
| Quantified Difference | SU5214 is ~740-fold less potent than SU5402 and ~185-fold less potent than Sunitinib. |
| Conditions | Cell-free kinase assays (in vitro) |
Why This Matters
Researchers requiring a low-to-moderate potency VEGFR2 inhibitor for mechanistic studies or control experiments should procure SU5214, as high-potency analogs will yield significantly different pharmacodynamic outcomes at equivalent concentrations.
- [1] Tang, P. C., et al. (1998). U.S. Patent No. US5834504A. Washington, DC: U.S. Patent and Trademark Office. View Source
